molecular formula C9H8BrNO2 B1146859 1-(2-Bromophenyl)-2-nitropropene CAS No. 155988-37-7

1-(2-Bromophenyl)-2-nitropropene

Cat. No.: B1146859
CAS No.: 155988-37-7
M. Wt: 242.07
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1-(2-Bromophenyl)-2-nitropropene follows established International Union of Pure and Applied Chemistry conventions for naming nitroalkene compounds with aromatic substituents. The primary IUPAC designation for this compound is [(Z)-1-bromo-2-nitroprop-1-enyl]benzene, which explicitly indicates the geometric configuration of the double bond. Alternative systematic names include benzene, 1-bromo-2-(2-nitro-1-propenyl)-, (E)-, demonstrating the existence of both geometric isomers of this compound.

The nomenclature system reflects the compound's structural hierarchy, beginning with the benzene ring as the parent structure, followed by the bromine substituent at the ortho position, and concluding with the nitropropenyl side chain. The naming convention also incorporates stereochemical descriptors that specify the spatial arrangement of substituents around the carbon-carbon double bond. Common synonyms in chemical literature include 2'-bromo-beta-methyl-beta-nitrostyrene, which emphasizes the styrene-like character of the molecule with additional methyl and halogen substitution.

Chemical databases assign the compound the Chemical Abstracts Service registry number 155988-37-7, providing a unique identifier for regulatory and research purposes. The systematic naming approach ensures unambiguous identification of this specific isomer among related nitroalkene compounds, particularly when distinguishing between positional isomers of brominated phenyl-nitropropenes.

Molecular Formula and Weight: C₉H₈BrNO₂ (242.07 g/mol)

The molecular composition of 1-(2-Bromophenyl)-2-nitropropene is defined by the empirical formula C₉H₈BrNO₂, which accounts for nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This molecular arrangement yields a precise molecular weight of 242.07 grams per mole, calculated from the atomic masses of constituent elements. The molecular formula reflects the compound's classification as a substituted nitroalkene with aromatic character.

Table 1: Molecular Composition and Physical Properties

Property Value Source
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Predicted Boiling Point 318.7 ± 17.0°C
Predicted Density 1.520 ± 0.06 g/cm³

The molecular architecture demonstrates significant electronic conjugation between the aromatic ring and the nitroalkene functionality, contributing to the compound's stability and reactivity profile. The presence of the bromine substituent introduces additional polarizability and influences the compound's physical properties, including its predicted density of 1.520 ± 0.06 g/cm³. The predicted boiling point of 318.7 ± 17.0°C indicates substantial intermolecular forces, likely arising from dipole-dipole interactions between the polar nitro groups and potential halogen bonding involving the bromine atom.

The molecular weight of 242.07 g/mol positions this compound within a manageable range for synthetic manipulation while providing sufficient molecular complexity for diverse chemical transformations. The elemental composition reflects the balanced incorporation of heteroatoms that impart distinct electronic properties without excessive steric hindrance around reactive centers.

Stereochemical Configuration and Geometric Isomerism

1-(2-Bromophenyl)-2-nitropropene exhibits geometric isomerism around the carbon-carbon double bond, resulting in distinct (E) and (Z) configurations that significantly influence the compound's chemical and physical properties. The stereochemical identity is defined by the relative positioning of the nitro group and the brominated phenyl ring across the double bond. Spectroscopic and crystallographic evidence confirms the existence of both isomeric forms under different synthetic conditions.

The (Z)-isomer, characterized by the IUPAC name [(Z)-1-bromo-2-nitroprop-1-enyl]benzene, features the nitro group and bromine atom positioned on the same side of the double bond plane. This configuration is represented by the InChI identifier InChI=1S/C9H8BrNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-6H,1H3/b9-7-, where the stereochemical descriptor /b9-7- explicitly indicates the Z-configuration. Conversely, the (E)-isomer places these substituents on opposite sides of the double bond, as indicated by alternative InChI representations with the descriptor /b7-6+.

Table 2: Geometric Isomer Characteristics

Isomer SMILES Notation InChI Stereochemical Descriptor Relative Stability
(Z)-configuration C/C(=C(\C1=CC=CC=C1)/Br)/N+[O-] /b9-7-
(E)-configuration C/C(=C\c1ccccc1Br)/N+[O-] /b7-6+

The stereochemical preference between isomers depends on synthetic conditions, with thermodynamic and kinetic factors influencing the product distribution. Steric interactions between the bulky bromine atom and the nitro group in the (Z)-isomer may introduce conformational strain, potentially favoring the (E)-configuration under equilibrium conditions. However, kinetic control during synthesis can preferentially yield either isomer depending on reaction mechanisms and catalytic systems employed.

Electronic effects also contribute to isomeric stability, as the extended conjugation between the aromatic system and the nitroalkene functionality differs between geometric isomers. The spatial arrangement of electron-withdrawing groups influences the overall dipole moment and intermolecular interactions, affecting crystallization behavior and spectroscopic properties. These stereochemical considerations are crucial for understanding the compound's reactivity patterns and potential applications in stereoselective synthesis.

Crystallographic Data and X-ray Diffraction Analysis

Crystallographic investigation of nitroalkene compounds related to 1-(2-Bromophenyl)-2-nitropropene provides valuable structural information through X-ray diffraction analysis. While specific crystal structure data for the 2-bromophenyl derivative requires further investigation, detailed crystallographic studies of the para-brominated analog (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene offer significant insights into the structural characteristics of this compound class.

The related compound crystallizes in the triclinic space group P1̄ with unit cell parameters that reflect the molecular packing arrangements influenced by halogen bonding and nitro group interactions. The crystal structure reveals a molecular geometry where the dihedral angle between the benzene ring and the mean plane of the double bond H7/C7/C8/C9 measures 7.31(3)°, indicating near-planarity that facilitates electronic conjugation throughout the molecular framework.

Table 3: Crystallographic Parameters for Related Nitroalkene Structures

Parameter Value Temperature
Crystal System Triclinic 296 K
Space Group P1̄ -
Unit Cell Volume 465.31(5) Ų -
Density (calculated) 1.728 Mg m⁻³ -
Dihedral Angle (ring-alkene) 7.31(3)° -

The crystal structure demonstrates significant intermolecular interactions, particularly short bromine-oxygen contacts measuring 3.168(4) Å, which contribute to crystal stability and influence solid-state packing arrangements. These halogen bonding interactions represent attractive forces between the bromine atom and oxygen atoms of neighboring nitro groups, creating extended networks that stabilize the crystalline lattice.

Refinement parameters from X-ray diffraction analysis include R-factors of R[F² > 2σ(F²)] = 0.035 and wR(F²) = 0.094, indicating high-quality structural determination with minimal residual electron density. The thermal ellipsoid representation reveals anisotropic displacement parameters that reflect molecular flexibility and vibrational behavior in the solid state. These crystallographic insights provide essential information for understanding molecular conformation, intermolecular interactions, and potential solid-state reactivity patterns relevant to 1-(2-Bromophenyl)-2-nitropropene and related compounds.

The structural analysis confirms the trans configuration in crystalline samples, supporting spectroscopic assignments and providing geometric parameters essential for computational modeling and structure-activity relationship studies. The crystallographic data establishes benchmark structural parameters for comparative analysis with other nitroalkene derivatives and guides the development of synthetic strategies targeting specific stereochemical outcomes.

Properties

IUPAC Name

1-bromo-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRAZNOJIMDDKU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Protocol

  • Reactants : 2-Bromobenzaldehyde (1.0 equiv), nitroethane (1.2 equiv), ammonium acetate (10 mol%).

  • Solvent : Acetic acid or ethanol.

  • Temperature : 120°C under reflux.

  • Duration : 2–4 hours.

  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.

The reaction proceeds via base-catalyzed deprotonation of nitroethane, forming a nitronate ion that attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated nitroalkene.

Yield and Selectivity

  • Yield : 73–86%.

  • Purity : >95% (HPLC).

  • Byproducts : Minor amounts of β-nitroalcohol intermediates are observed if elimination is incomplete.

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Calcined hydrotalcite (HT) catalysts, such as Mg-Al oxides, have been employed to facilitate this transformation.

Optimized Protocol

  • Catalyst : Mg-Al hydrotalcite (HT-3, calcined at 500°C).

  • Reactants : 2-Bromobenzaldehyde (10 mmol), nitroethane (12 mmol).

  • Conditions : Microwave irradiation (350 W, 120°C, 15–20 min).

  • Solvent : Solvent-free.

Advantages Over Conventional Heating

  • Time Reduction : 20 minutes vs. 2–4 hours.

  • Yield Improvement : 89–92%.

  • Catalyst Reusability : HT catalysts retain >90% activity after five cycles.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for conventional and microwave-assisted methods:

Parameter Conventional Method Microwave Method
Reaction Time2–4 hours15–20 minutes
Temperature120°C120°C
CatalystAmmonium acetateMg-Al hydrotalcite
Yield73–86%89–92%
SolventEthanol/acetic acidSolvent-free
Energy EfficiencyModerateHigh

Mechanistic Insights into the Formation

The Henry reaction mechanism involves three stages:

  • Nitronate Formation : Ammonium acetate deprotonates nitroethane, generating a resonance-stabilized nitronate ion.

  • Nucleophilic Attack : The nitronate attacks the carbonyl carbon of 2-bromobenzaldehyde, forming a β-nitroalcohol intermediate.

  • Elimination : Acidic workup promotes dehydration, yielding the conjugated nitroalkene.

Spectroscopic evidence (¹H NMR, IR) confirms the absence of hydroxyl stretches in the final product, validating complete elimination.

Optimization Strategies for Industrial Scaling

Catalyst Screening

Calcined hydrotalcites outperform traditional bases like ammonium acetate due to their Brønsted-Lewis acid duality, which accelerates both nitronate formation and dehydration.

Solvent Effects

  • Polar Protic Solvents : Ethanol enhances nitroethane solubility but prolongs reaction time.

  • Solvent-Free Conditions : Preferred for microwave methods to minimize side reactions.

Temperature Control

Maintaining 120°C ensures optimal kinetics without promoting nitro group decomposition. Exceeding 130°C risks retro-Henry reactions.

Challenges and Mitigation

  • Byproduct Formation : Incomplete elimination yields β-nitroalcohols. Remedies include prolonged heating or acid additives (e.g., p-TsOH).

  • Catalyst Deactivation : Hydrotalcite catalysts may adsorb moisture; pre-treatment at 150°C restores activity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2-Bromophenyl)-2-aminopropene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Organic Synthesis

1-(2-Bromophenyl)-2-nitropropene is widely used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

  • Reduction : Converts to 1-(2-Bromophenyl)-2-aminopropene.
  • Substitution : Forms various substituted derivatives depending on the nucleophile.
  • Oxidation : Produces oxidized derivatives like nitroso or nitro compounds.

Medicinal Chemistry

In medicinal chemistry, 1-(2-Bromophenyl)-2-nitropropene is explored for its potential biological activities. It has been studied for:

  • Antitumor Activity : The compound exhibits properties that may inhibit tumor growth.
  • Antibacterial Properties : It shows effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

Material Science

The compound is also utilized in material science for creating advanced materials with specific properties. Its ability to act as a Michael acceptor allows it to react with various nucleophiles, leading to innovative material formulations.

Chemical Biology

In chemical biology, 1-(2-Bromophenyl)-2-nitropropene is investigated for its interactions with biological molecules. Its functional groups can modulate enzyme or receptor activity, potentially leading to therapeutic applications.

Data Table: Applications Summary

Application AreaDescriptionExamples/Notes
Organic SynthesisIntermediate in synthesizing pharmaceuticals and agrochemicalsUsed in drug development
Medicinal ChemistryPotential antitumor and antibacterial agentStudies on efficacy against Gram-positive bacteria
Material ScienceDevelopment of advanced materialsUtilized in polymer chemistry
Chemical BiologyInteraction studies with biological moleculesInvestigated as a biochemical probe

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of 1-(2-Bromophenyl)-2-nitropropene against various bacterial strains. The findings indicated that the compound exhibited significant activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research demonstrated that 1-(2-Bromophenyl)-2-nitropropene serves as an essential precursor in synthesizing amphetamines, including Adderall. The reduction of this compound leads to the formation of amphetamine derivatives, highlighting its importance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-nitropropene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-nitropropene can be compared with other similar compounds such as:

    1-(2-Chlorophenyl)-2-nitropropene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(2-Fluorophenyl)-2-nitropropene: Contains a fluorine atom, which can influence its chemical properties and interactions.

    1-(2-Iodophenyl)-2-nitropropene: The presence of an iodine atom can lead to different substitution and redox reactions.

Uniqueness: The presence of a bromine atom in 1-(2-Bromophenyl)-2-nitropropene makes it unique in terms of its reactivity and potential applications. Bromine is a good leaving group, which facilitates various substitution reactions, and its size and electronegativity can influence the compound’s interactions with other molecules.

Q & A

Q. What are the standard synthetic routes for 1-(2-bromophenyl)-2-nitropropene, and how can reaction conditions be optimized?

The synthesis of nitropropene derivatives typically employs the Claisen-Schmidt condensation between a brominated aryl aldehyde and nitroethane. For 1-(2-bromophenyl)-2-nitropropene:

  • Reagents : Use 2-bromobenzaldehyde and nitroethane in a basic medium (e.g., NaOH or KOH).
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates due to improved solubility of intermediates .
  • Catalysts : Ammonium acetate or piperidine can accelerate enolate formation.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 aldehyde:nitroethane) to minimize byproducts. Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How is 1-(2-bromophenyl)-2-nitropropene characterized, and what analytical techniques validate its purity?

Key characterization methods include:

  • Spectroscopy :
    • NMR (¹H and ¹³C): Confirm aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl) and nitropropene geometry (trans-configuration via coupling constants) .
    • IR : Detect nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C=C (~1620 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ~240 (C₉H₇BrNO₂⁺) .
  • Melting Point : Compare observed values (e.g., 43–44°C for analogues) to literature to assess purity .

Q. What physicochemical properties influence its stability and solubility?

  • Solubility : Limited in water; soluble in DMSO, ethanol, and dichloromethane. Solubility in DMSO (~25 mg/mL) makes it suitable for biological assays .
  • Stability : Susceptible to photodegradation due to the nitro group. Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How do electronic effects (e.g., bromine and nitro groups) impact its reactivity in further functionalization?

  • Bromine : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. Slows aromatic electrophilic reactions but facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Nitro Group : Strong EWG stabilizes the α,β-unsaturated system, enhancing Michael addition reactivity. Reductive conversion (e.g., nitro to amine) requires controlled conditions (e.g., H₂/Pd-C) to avoid over-reduction .

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

Contradictions in bioactivity (e.g., IC₅₀ differences across cell lines) require:

  • Dose-Response Replicates : Conduct triplicate assays with controls (e.g., ’s Trypanosoma cruzi study showed IC₅₀ variability: N1 = 2.5 μM in epimastigotes vs. 5.8 μM in amastigotes) .
  • Cell-Type Specificity : Validate membrane permeability differences (e.g., via flow cytometry) and metabolic activity (MTT assay) .
  • Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and report confidence intervals.

Q. What computational strategies predict binding interactions of 1-(2-bromophenyl)-2-nitropropene with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The bromophenyl group may occupy hydrophobic pockets, while the nitro group forms hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Solvent-Free Conditions : Test microwave-assisted synthesis to reduce reaction time and solvent waste.
  • Catalyst Recycling : Immobilize basic catalysts (e.g., KF/Al₂O₃) for reuse across batches .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility (≥90% yield) .

Q. What structural analogs of 1-(2-bromophenyl)-2-nitropropene are studied for comparative SAR?

CompoundStructural VariationBioactivity NotesReference
1-(4-Methylphenyl)-2-nitropropeneMethyl substituent (electron-donating)Reduced cytotoxicity vs. parent
1-(2-Thienyl)-2-nitropropeneHeteroaromatic ringEnhanced antiparasitic activity

Q. Methodological Guidance

  • Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
  • Safety : Handle nitro compounds in fume hoods; avoid inhalation (potential mutagenicity).

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